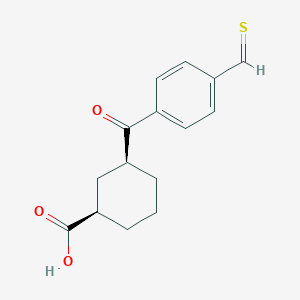![molecular formula C8H4BrFO3 B12855568 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxin-4-one, featuring bromine and fluorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.
Another method involves the use of ortho-halobenzoic acids, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) under copper(II) acetate (Cu(OAc)2) catalysis . This approach also provides efficient access to the benzo[d][1,3]dioxin-4-one scaffold.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Amidation: The compound can react with primary amines to form corresponding salicylamides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted benzo[d][1,3]dioxin-4-one derivatives, salicylamides, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of biologically active molecules, including nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Materials Science: The compound’s unique photophysical properties make it useful in the development of luminescent materials for various applications.
Agricultural Chemistry: Derivatives of this compound are used as insecticides, crop protection agents, and fungicides.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its antiplasmodial and cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: Another isomeric form with applications in medicinal and agrochemical research.
Benzo[d][1,3]oxathiine: A sulfur-containing analog with similar biological activities.
Uniqueness
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-7-4(10)1-2-5-6(7)8(11)13-3-12-5/h1-2H,3H2 |
InChI Key |
DUXPGUPLWHSYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=C(C=C2)F)Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


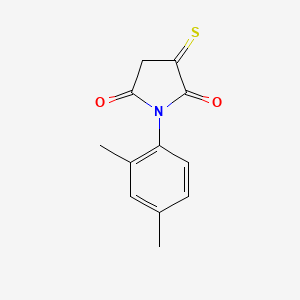
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
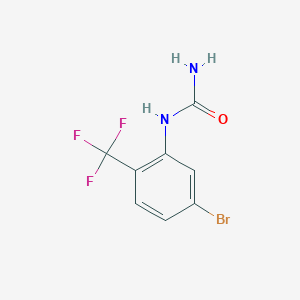
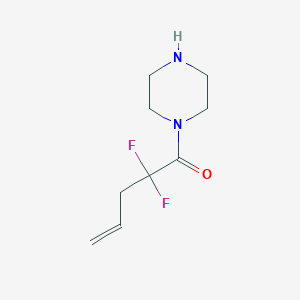
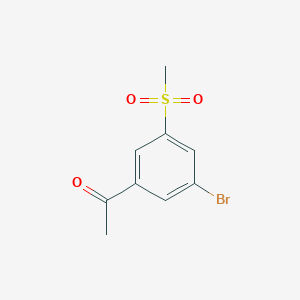
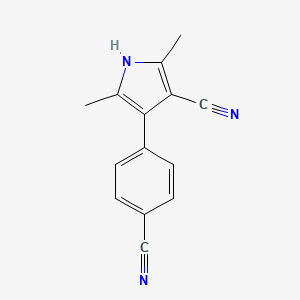
![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
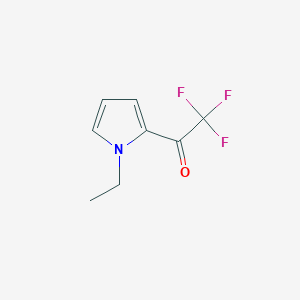


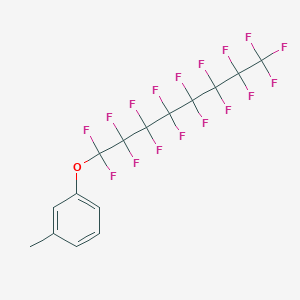
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
